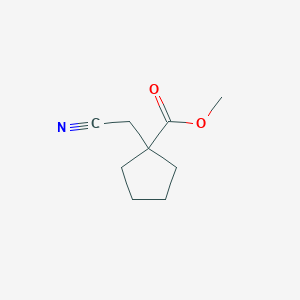

Methyl 1-(cyanomethyl)cyclopentanecarboxylate

Description

Significance and Research Context of Cyclopentanecarboxylates in Organic Synthesis

Cyclopentane (B165970) rings are prevalent structural motifs in a vast array of natural products and biologically active molecules. Consequently, the synthesis and functionalization of cyclopentane derivatives, including cyclopentanecarboxylates, are of significant interest to organic chemists.

Methyl cyclopentanecarboxylate (B8599756), the parent ester of the title compound, serves as a versatile starting material in organic synthesis. orgsyn.orgresearchgate.net Its preparation is a classic example of carbon rearrangement reactions, often featured in academic laboratory courses. ed.gov The most common synthetic route involves the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide. orgsyn.orged.gov This reaction provides a practical method for contracting a six-membered ring into a five-membered ring, a synthetically valuable transformation. orgsyn.org Alternative preparations include the direct esterification of cyclopentanecarboxylic acid. orgsyn.org

The cyclopentanecarboxylate moiety is a precursor to various other functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or reacted with organometallic reagents to form ketones. These transformations make cyclopentanecarboxylates valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and fragrances.

Academic Relevance of Cyanomethyl Functionality in Synthetic Chemistry

The cyanomethyl group (–CH₂CN) is a highly versatile functional group in organic synthesis due to the unique reactivity of the nitrile (cyano) group. wikipedia.orgrsc.org The nitrile can be readily transformed into a variety of other functional groups, including:

Primary amines (via reduction)

Carboxylic acids (via hydrolysis)

Ketones (via reaction with Grignard or organolithium reagents)

Amides (via partial hydrolysis)

Tetrazoles (via cycloaddition with azides) rsc.org

This wide range of possible conversions makes the cyanomethyl group a valuable synthon in the construction of complex organic molecules. rsc.org The introduction of a cyanomethyl group, known as cyanomethylation, can be achieved through various methods. organic-chemistry.orgencyclopedia.pub These often involve the reaction of a nucleophile with a cyanomethylating agent or the use of cyanomethyl radicals or anions. researchgate.netnih.gov For instance, the electrogenerated cyanomethyl anion has been successfully employed in various base-induced reactions. researchgate.net

The presence of the cyanomethyl group can also influence the acidity of the adjacent C-H bond, facilitating further functionalization at the α-position to the nitrile.

Historical Development of Research on Methyl 1-(cyanomethyl)cyclopentanecarboxylate

Specific historical research focused exclusively on this compound is not prominent in the surveyed literature. Its study is likely embedded within broader research programs focusing on the synthesis of substituted cyclopentane derivatives or the development of novel synthetic methodologies.

The synthesis of this compound would logically follow from the well-established chemistry of its parent compounds. A plausible synthetic route would involve the α-alkylation of methyl cyclopentanecarboxylate. This would likely proceed by generating an enolate from methyl cyclopentanecarboxylate using a suitable base, followed by nucleophilic substitution with a haloacetonitrile (e.g., bromoacetonitrile (B46782) or chloroacetonitrile).

The general principles of enolate chemistry and α-alkylation of esters have been extensively studied for over a century, forming a cornerstone of modern organic synthesis. Therefore, while specific publications detailing the synthesis and properties of this compound may be sparse, its conceptual development rests on a solid foundation of well-understood organic reactions.

Chemical Properties and Data

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Expected to be higher than methyl cyclopentanecarboxylate (157-158 °C) due to increased molecular weight and polarity. |

| Solubility | Likely soluble in common organic solvents like diethyl ether, ethyl acetate, and dichloromethane. Sparingly soluble in water. |

| Spectroscopic Data | ¹H NMR: Would show characteristic signals for the methyl ester protons (~3.7 ppm), the methylene (B1212753) protons of the cyanomethyl group, and the protons of the cyclopentane ring. ¹³C NMR: Would show signals for the carbonyl carbon of the ester, the nitrile carbon, the quaternary carbon of the cyclopentane ring, and other carbons of the cyclopentane and methyl groups. IR Spectroscopy: Would exhibit strong absorption bands for the C=O stretch of the ester (~1730 cm⁻¹) and the C≡N stretch of the nitrile (~2250 cm⁻¹). |

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(cyanomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8(11)9(6-7-10)4-2-3-5-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWCMCNYCXMDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Cyanomethyl Cyclopentanecarboxylate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of methyl 1-(cyanomethyl)cyclopentanecarboxylate reveals several potential disconnection points, leading to plausible starting materials. The most straightforward approach involves disconnecting the carbon-carbon bond between the cyclopentane (B165970) ring and the cyanomethyl group. This leads to two key synthons: a cyclopentanecarboxylate (B8599756) electrophile at the alpha-position and a nucleophilic cyanomethyl anion equivalent.

Alternatively, disconnection of the carbon-nitrile bond suggests a precursor with a leaving group at the benzylic-like position, which can then be displaced by a cyanide nucleophile. This approach points towards a key intermediate such as methyl 1-(halomethyl)cyclopentanecarboxylate.

Based on these analyses, the primary precursors for the synthesis of this compound can be identified as:

Methyl cyclopentanecarboxylate: This serves as a readily available starting material for introducing functionality at the alpha-position.

Cyclopentanecarboxylic acid: Can be easily converted to the corresponding methyl ester and then further functionalized.

Derivatives of malonic acid or cyanoacetic acid: These can be used in strategies involving the formation of the cyclopentane ring with the required substituents already in place.

Multistep Synthetic Routes to this compound

A common and well-established route to synthesize the target molecule involves a sequence of classical organic reactions. This typically begins with the preparation of methyl cyclopentanecarboxylate, followed by the introduction of the cyanomethyl group.

One potential pathway is outlined below:

Esterification: Cyclopentanecarboxylic acid can be converted to its methyl ester, methyl cyclopentanecarboxylate, through Fischer esterification using methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid.

α-Halogenation: The alpha-position of methyl cyclopentanecarboxylate can be halogenated. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation conditions could introduce a bromine atom at the 1-position.

Cyanation: The resulting methyl 1-bromocyclopentanecarboxylate can then undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the nitrile functionality and yield this compound. It is important to note that for secondary alkyl halides, elimination reactions can be a competing side reaction. chemistryviews.org

An alternative classical approach involves the direct alkylation of the enolate of methyl cyclopentanecarboxylate:

Enolate Formation: Methyl cyclopentanecarboxylate can be deprotonated at the alpha-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form the corresponding lithium enolate. youtube.com

Alkylation: The enolate can then be reacted with an electrophile such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782) to introduce the cyanomethyl group directly at the alpha-position. youtube.com

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | Esterification | Cyclopentanecarboxylic acid, Methanol, H₂SO₄ (cat.), heat | Methyl cyclopentanecarboxylate |

| 2a | α-Halogenation | Methyl cyclopentanecarboxylate, NBS, Radical initiator, CCl₄ | Methyl 1-bromocyclopentanecarboxylate |

| 3a | Nucleophilic Substitution | Methyl 1-bromocyclopentanecarboxylate, NaCN, DMSO | This compound |

| 2b | Enolate Formation | Methyl cyclopentanecarboxylate, LDA, THF, -78 °C | Lithium enolate of methyl cyclopentanecarboxylate |

| 3b | Alkylation | Lithium enolate, ClCH₂CN or BrCH₂CN | This compound |

This table presents a generalized summary of classical synthetic routes.

Instead of functionalizing a pre-existing cyclopentane ring, the target molecule can be synthesized by constructing the ring with the necessary substituents already incorporated or in a precursor form.

One such strategy is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester. A suitable starting material would be a 1,6-diester. For the synthesis of a precursor to this compound, one could envision a substituted adipate (B1204190) derivative.

Another approach involves the Thorpe-Ingold effect , where the presence of a quaternary carbon can facilitate ring-closing reactions. baranlab.org This principle can be applied in various cyclization methods to favor the formation of the five-membered ring. baranlab.org

| Strategy | Description | Potential Starting Materials |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a cyclic β-keto ester, which can be further modified. | Diethyl adipate derivatives |

| Michael Addition followed by Alkylation | A Michael acceptor can be reacted with a nucleophile, and the resulting enolate can be trapped intramolecularly with an electrophile to form the cyclopentane ring. | α,β-unsaturated esters and compounds with active methylene (B1212753) groups |

This table outlines strategies for the formation of the cyclopentane ring.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods that can potentially streamline the synthesis of this compound, offering milder reaction conditions and improved efficiency.

Transition metals can be employed to catalyze key bond-forming steps in the synthesis. For the introduction of the nitrile group, several transition metal-catalyzed cyanation reactions of alkyl halides have been developed.

Nickel-catalyzed Cyanation: Nickel catalysts, often in combination with ligands such as dppf, can effectively catalyze the cyanation of alkyl chlorides and bromides using less toxic cyanide sources like zinc cyanide (Zn(CN)₂). chemistryviews.orgorganic-chemistry.org This method is known for its broad functional group tolerance. chemistryviews.orgorganic-chemistry.org

Copper-catalyzed Cyanation: Copper(I) iodide has been used as a catalyst for the cyanation of alkyl halides, sometimes under photoredox conditions, allowing the reaction to proceed at room temperature. nih.gov

Palladium-catalyzed Reactions: While more commonly used for aryl halides, palladium catalysts can also be involved in the cyanation of certain activated alkyl halides. Additionally, palladium-catalyzed α-arylation of esters is a well-known reaction, and similar strategies could potentially be adapted for α-cyanomethylation.

| Catalyst System | Cyanide Source | Substrate | Potential Advantages |

| NiCl₂/dppf/Zn | Zn(CN)₂ | Alkyl halides | Mild conditions, good functional group tolerance |

| CuI | Various | Alkyl halides | Inexpensive catalyst, potential for photoredox catalysis |

This table summarizes transition metal-catalyzed cyanation methods.

Organocatalysis offers an alternative to metal-based catalysts, often providing high levels of stereocontrol. In the context of synthesizing the target molecule, organocatalysis could be particularly relevant for the enantioselective α-functionalization of a precursor.

For instance, chiral amine or phosphine (B1218219) catalysts could be used to catalyze the asymmetric α-alkylation of methyl cyclopentanecarboxylate with an appropriate electrophile to introduce the cyanomethyl group. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is another powerful technique for the enantioselective alkylation of β-dicarbonyl compounds, and similar principles could be applied to the mono-ester substrate. rsc.org

While direct organocatalytic cyanation of unactivated C-H bonds is still a developing area, the use of organophotoredox catalysts for C-H functionalization is an emerging field that could potentially be applied to the synthesis of complex molecules like this compound in the future. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. Key areas for implementing these principles include the choice of solvents and the use of catalytic methods to enhance efficiency and reduce waste.

Solvent Selection:

Traditional solvents used in enolate chemistry, such as tetrahydrofuran (B95107) (THF), are effective but pose environmental and safety concerns. The exploration of greener solvent alternatives is a primary focus of green chemistry. merckmillipore.comsigmaaldrich.com For the proposed synthesis, several classes of greener solvents could be considered:

Ether Alternatives: Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to THF and other ethereal solvents. sigmaaldrich.com It exhibits a higher boiling point, lower peroxide formation tendency, and greater stability under acidic and basic conditions. sigmaaldrich.com 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, also presents a more sustainable option. sigmaaldrich.com

Ester and Carbonate Solvents: Solvents such as ethyl lactate (B86563) and propylene (B89431) carbonate are biodegradable and have lower toxicity profiles compared to many conventional solvents. merckmillipore.comwikipedia.org Their applicability would need to be empirically evaluated for the specific enolate alkylation reaction.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as solvents. Their negligible vapor pressure reduces air pollution, and they can often be recycled. Their use in alkylation reactions has been shown to enhance reaction rates and yields.

Catalytic Approaches:

Phase-transfer catalysis (PTC) offers a significant green advantage by facilitating reactions between reactants in different phases (e.g., a solid base and an organic substrate solution). researchgate.netnih.govrsc.org This can eliminate the need for stoichiometric amounts of strong, hazardous bases like LDA and can allow for the use of milder and less expensive bases such as solid potassium hydroxide (B78521) or potassium carbonate. researchgate.net In a PTC system for the synthesis of this compound, a phase-transfer catalyst (e.g., a quaternary ammonium salt) would facilitate the transfer of the enolate from the solid base surface or an aqueous phase into the organic phase where it can react with the alkylating agent. researchgate.netphasetransfer.com This approach can lead to higher yields, reduced side reactions, and easier product isolation. nih.govphasetransfer.com

The following table summarizes some potential green chemistry modifications for the synthesis:

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |

| Safer Solvents | Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl lactate | Reduced volatility, lower toxicity, potential for renewable sourcing, improved safety profile. merckmillipore.comsigmaaldrich.com |

| Catalysis | Stoichiometric strong base (LDA) | Phase-transfer catalysis (PTC) with a solid base (e.g., K₂CO₃) and a catalytic amount of a phase-transfer agent. | Avoids hazardous and cryogenic reagents, reduces waste, simplifies workup, potentially milder reaction conditions. researchgate.netphasetransfer.com |

| Atom Economy | Potential for side reactions | Optimization of reaction conditions to maximize conversion to the desired product. | Higher efficiency, less waste generation. |

| Energy Efficiency | Low-temperature reactions (-78 °C) | Exploring PTC at ambient or slightly elevated temperatures. | Reduced energy consumption for cooling. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible.

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing the synthetic pathway for this compound is essential for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. Several key parameters in the proposed enolate alkylation route can be fine-tuned for yield enhancement.

Key Optimization Parameters:

Base Selection and Stoichiometry: While LDA is a standard choice for complete enolate formation, the precise stoichiometry is crucial. libretexts.orgyoutube.com Using a slight excess of LDA can ensure full conversion of the starting ester to its enolate. However, a large excess should be avoided to prevent potential side reactions with the alkylating agent. Alternative strong bases, such as lithium hexamethyldisilazide (LHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS), could also be explored for their effects on yield and selectivity.

Solvent Effects: The choice of solvent can significantly influence the reactivity of the enolate. While THF is common, its coordinating ability with the lithium cation can affect the enolate's aggregation state and nucleophilicity. The addition of co-solvents, such as hexamethylphosphoramide (B148902) (HMPA) (with appropriate safety precautions due to its toxicity) or N,N,N',N'-tetramethylethylenediamine (TMEDA), can break up enolate aggregates and enhance reactivity, potentially leading to higher yields and faster reaction times.

Temperature Control: Maintaining a low temperature during enolate formation and the initial stages of alkylation is critical to prevent side reactions. youtube.com However, after the initial addition of the alkylating agent, a gradual warming of the reaction mixture may be necessary to ensure the reaction goes to completion. The optimal temperature profile should be determined experimentally.

Nature of the Alkylating Agent: The reactivity of the haloacetonitrile can impact the reaction rate and yield. Bromoacetonitrile is generally more reactive than chloroacetonitrile in SN2 reactions and may lead to higher yields or allow for milder reaction conditions. libretexts.org

Yield Enhancement Strategies:

Phase-Transfer Catalysis (PTC): As mentioned in the context of green chemistry, PTC can be a powerful tool for yield enhancement. researchgate.netnih.gov By enabling the use of solid, inorganic bases and facilitating the transport of the reactive enolate, PTC can lead to cleaner reactions with fewer byproducts and simplified purification, thereby improving the isolated yield. researchgate.netphasetransfer.com The choice of the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, Aliquat 336) and the reaction conditions (solvent, temperature, stirring rate) would need to be optimized. nih.govphasetransfer.com

Slow Addition of Reagents: The slow, dropwise addition of the alkylating agent to the pre-formed enolate solution can help to control the reaction exotherm and minimize side reactions, such as dialkylation or reaction at the ester carbonyl.

Quenching and Workup Procedure: The method used to quench the reaction and isolate the product is also important. A careful workup procedure, typically involving quenching with a saturated aqueous ammonium chloride solution followed by extraction and purification by column chromatography or distillation, is necessary to obtain the pure product and maximize the isolated yield.

The following table outlines key parameters and their potential impact on reaction optimization:

| Parameter | Variable | Desired Outcome | Rationale |

| Base | LDA, LHMDS, NaHMDS | Complete enolate formation | Minimizes self-condensation and other side reactions. libretexts.orgyoutube.com |

| Solvent | THF, THF with co-solvents (e.g., TMEDA) | Enhanced enolate reactivity | Solubilizes reactants and influences the aggregation and reactivity of the enolate. |

| Temperature | -78 °C to room temperature | Controlled reaction rate, minimized side reactions | Low temperatures favor kinetic control and stability of the enolate. youtube.com |

| Alkylating Agent | Chloroacetonitrile, Bromoacetonitrile | Efficient SN2 reaction | Bromoacetonitrile is typically more reactive. libretexts.org |

| Catalysis | None, Phase-Transfer Catalysis | Increased yield, milder conditions | PTC can improve reaction efficiency and simplify the process. researchgate.netphasetransfer.com |

Systematic optimization of these parameters through techniques such as Design of Experiments (DoE) can lead to a robust and high-yielding synthesis of this compound.

Chemical Reactivity and Transformations of Methyl 1 Cyanomethyl Cyclopentanecarboxylate

Reactions of the Carboxylate Ester Moiety

The methyl ester group in Methyl 1-(cyanomethyl)cyclopentanecarboxylate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester. The reaction is typically reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Table 1: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Typical Conditions | Expected Product |

|---|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Reflux in excess ethanol | Ethyl 1-(cyanomethyl)cyclopentanecarboxylate |

| Isopropanol | Sodium Isopropoxide | Reflux in excess isopropanol | Isopropyl 1-(cyanomethyl)cyclopentanecarboxylate |

This data is illustrative of typical transesterification reactions and does not represent experimentally verified results for this specific compound.

Hydrolysis of the ester functionality converts it into a carboxylic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis to form 1-(cyanomethyl)cyclopentanecarboxylic acid and methanol. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Saponification : Under basic conditions (e.g., using NaOH or KOH), the ester is hydrolyzed in a process known as saponification. This is an irreversible reaction that yields the salt of the carboxylic acid (a carboxylate) and methanol. The carboxylate can then be protonated in a subsequent acidic workup step to yield the free carboxylic acid. High-temperature conditions can enhance the rate of saponification. rsc.orgpsu.edu

Table 2: Hydrolysis and Saponification Reactions

| Conditions | Reagents | Intermediate/Final Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H₂SO₄ (catalytic), Heat | 1-(cyanomethyl)cyclopentanecarboxylic acid |

This data is illustrative of typical ester hydrolysis and saponification reactions and does not represent experimentally verified results for this specific compound.

The carboxylate ester can be reduced to a primary alcohol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, readily reducing the ester to (1-(hydroxymethyl)cyclopentyl)acetonitrile. harvard.edu It is important to note that LiAlH₄ is a powerful reducing agent and will also reduce the nitrile group. openstax.orglibretexts.orglibretexts.org Selective reduction of the ester in the presence of a nitrile can be challenging and may require specific reagents like lithium borohydride (B1222165) (LiBH₄), which is known to reduce esters but is generally unreactive towards nitriles. harvard.edu

Table 3: Ester Reduction Reactions

| Reducing Agent | Typical Conditions | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF2. H₃O⁺ workup | 2-(1-(hydroxymethyl)cyclopentyl)ethan-1-amine (both groups reduced) |

This data is illustrative of typical ester reduction reactions and does not represent experimentally verified results for this specific compound.

Reactivity of the Cyanomethyl Group

The nitrile functionality of the cyanomethyl group also undergoes a variety of important transformations, including hydrolysis and reduction.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemguide.co.uklibretexts.org The reaction proceeds via the formation of an amide intermediate. openstax.orgorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with aqueous acid (e.g., HCl or H₂SO₄) first produces an amide, (1-(methoxycarbonyl)cyclopentyl)acetamide, which can then be further hydrolyzed to the dicarboxylic acid, 1-(carboxymethyl)cyclopentane-1-carboxylic acid, upon extended heating. organicchemistrytutor.com

Base-Catalyzed Hydrolysis : Treatment with aqueous base (e.g., NaOH) also leads to hydrolysis. Milder conditions may allow for the isolation of the amide intermediate, while more vigorous conditions (higher temperatures, prolonged reaction times) will drive the reaction to completion, forming the carboxylate salt. chemguide.co.ukorganicchemistrytutor.com

Table 4: Nitrile Hydrolysis Reactions

| Conditions | Reagents | Intermediate/Final Product |

|---|---|---|

| Acidic (Partial) | H₂O, H₂SO₄, moderate heat | (1-(methoxycarbonyl)cyclopentyl)acetamide |

| Acidic (Complete) | H₂O, H₂SO₄, prolonged reflux | 1-(carboxymethyl)cyclopentane-1-carboxylic acid |

This data is illustrative of typical nitrile hydrolysis reactions and does not represent experimentally verified results for this specific compound.

The nitrile group can be reduced to a primary amine, providing a route to 2-(1-(methoxycarbonyl)cyclopentyl)ethan-1-amine. This can be accomplished through catalytic hydrogenation or with chemical reducing agents. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). libretexts.orgwikipedia.org This method is often preferred for its cleaner reaction profile.

Chemical Reduction : Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. openstax.orglibretexts.orglibretexts.org As mentioned previously, LAH will also reduce the ester group, leading to the amino alcohol, 2-(1-(hydroxymethyl)cyclopentyl)ethan-1-amine.

Table 5: Nitrile Reduction Reactions

| Method | Reagents/Catalyst | Typical Conditions | Expected Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel | High pressure, elevated temperature | 2-(1-(methoxycarbonyl)cyclopentyl)ethan-1-amine |

This data is illustrative of typical nitrile reduction reactions and does not represent experimentally verified results for this specific compound.

Nucleophilic Addition to the Nitrile

The nitrile group (C≡N) in this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, allowing for its conversion into a variety of other functional groups.

Common nucleophilic additions to nitriles include:

Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. This reaction typically proceeds through an amide intermediate.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate partial reduction to an aldehyde.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the nitrile group followed by hydrolysis yields a ketone.

While these reactions are fundamental to nitrile chemistry, specific conditions and yields for this compound are not documented in the available literature. A hypothetical reaction is presented in the table below.

| Nucleophile | Reagent Example | Expected Product Functional Group |

| Water (acid-catalyzed) | H₃O⁺, heat | Carboxylic Acid |

| Water (base-catalyzed) | NaOH, H₂O, heat | Carboxylate Salt |

| Hydride | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine |

| Organometallic | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Ketone |

Alkylation and Acylation at the Alpha-Carbon of the Nitrile

The carbon atom adjacent to the nitrile group (the α-carbon) is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a carbanion, which can then act as a nucleophile in alkylation and acylation reactions.

Alkylation: The formed carbanion can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, leading to a more substituted nitrile.

Acylation: Reaction of the carbanion with an acyl halide or an anhydride (B1165640) introduces an acyl group at the α-position, resulting in the formation of a β-ketonitrile.

Specific studies detailing the optimal bases, reaction conditions, and substrate scope for the α-alkylation and acylation of this compound are not available.

Transformations of the Cyclopentane (B165970) Ring System

The cyclopentane ring provides a stable scaffold for the functional groups. Its transformations would likely involve functionalization of the ring itself or more complex ring expansion or contraction reactions.

Functionalization of the Cyclopentane Ring

Direct functionalization of the cyclopentane ring in this compound would likely require harsh reaction conditions, such as free-radical halogenation, which may lack selectivity and could also affect the existing functional groups. More controlled functionalization would typically be achieved through synthetic routes starting from an already functionalized cyclopentane precursor.

Ring Expansion or Contraction Reactions

Ring expansion of a cyclopentane to a cyclohexane (B81311) or contraction to a cyclobutane (B1203170) are known transformations in organic synthesis, but they typically require specific functionalities to be present on the ring that can facilitate such rearrangements. For instance, reactions like the Tiffeneau-Demjanov rearrangement could, in principle, be applied if a primary amine were present on the ring. However, without such pre-existing functional groups, ring expansion or contraction of the cyclopentane ring of the title compound is not expected under standard conditions.

Stereochemical Aspects of Reactions Involving this compound

The central carbon of the cyclopentane ring to which both the cyanomethyl and the methoxycarbonyl groups are attached is a quaternary, non-chiral center. Therefore, the starting material itself is achiral. However, reactions at the α-carbon to the nitrile or on the cyclopentane ring could potentially create new stereocenters.

If a new stereocenter is formed in a reaction, the product will be a racemic mixture of enantiomers unless a chiral reagent, catalyst, or auxiliary is used to induce stereoselectivity. For instance, in the alkylation of the α-carbon, if R is not equal to H, a new stereocenter is created, and without chiral control, a 50:50 mixture of the (R) and (S) enantiomers would be expected.

The conformational analysis of the cyclopentane ring, which exists in envelope and half-chair conformations, could influence the stereochemical outcome of reactions on the ring, particularly in diastereoselective reactions if a second stereocenter is introduced. However, no specific studies on the stereochemical control of reactions involving this compound have been found.

Methyl 1 Cyanomethyl Cyclopentanecarboxylate As a Key Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The structure of methyl 1-(cyanomethyl)cyclopentanecarboxylate, with its quaternary carbon center, makes it an ideal precursor for the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are significant structural motifs in natural products and complex organic molecules.

Research on analogous compounds, such as methyl 1-bromocyclopentane-1-carboxylate, demonstrates the utility of this scaffold in constructing complex heterocyclic systems. For instance, the organozinc reagent derived from the bromo-ester, known as a Reformatsky reagent, undergoes reaction with 3-aryl-2-cyanoprop-2-enamides to yield 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. researchgate.net This transformation highlights a powerful method for building the spiro[4.5]decane skeleton, which consists of a five-membered cyclopentane (B165970) ring fused to a six-membered ring through a shared carbon atom. researchgate.netnih.gov The reaction showcases the potential of 1,1-disubstituted cyclopentane derivatives to serve as foundational building blocks for creating molecules with significant three-dimensional complexity. researchgate.net

Furthermore, the nitrile and ester groups of the title compound can be selectively or sequentially modified. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the ester can be hydrolyzed, reduced to an alcohol, or converted to an amide. This dual reactivity allows for the synthesis of a wide array of polysubstituted cyclopentane derivatives, which are valuable intermediates in organic synthesis. organic-chemistry.orgoup.com

Application in the Preparation of Advanced Pharmaceutical Intermediates

The cyclopentane ring is a prevalent structural feature in a multitude of biologically active compounds and pharmaceuticals. researchgate.netnih.gov Its conformational flexibility and ability to serve as a rigid scaffold for orienting functional groups make it a desirable component in drug design. Replacing other cyclic structures, such as a ribose ring, with a cyclopentane moiety has been shown to improve the biological activity of certain drug analogs. nih.gov

This compound is a plausible precursor for various pharmaceutically relevant scaffolds. The spiro[4.5]decane core, readily accessible from this type of intermediate, is found in numerous bioactive molecules. mdpi.com For example, derivatives like 2-amino-spiro[4.5]decane-6-ones have been synthesized as part of medicinal chemistry programs. mdpi.com The functional handles of the title compound allow for its elaboration into complex structures, including cyclopentane-fused anthraquinones, which have shown potent antitumor activity. nih.gov

The compound's nitrile group can be converted into an amino group, a key functional group in many pharmaceuticals. Subsequent intramolecular cyclization between the newly formed amine and the ester group could yield spiro-lactams, a class of heterocycles with established importance in drug discovery.

Role in Agrochemical Precursor Synthesis

The development of novel and effective agrochemicals is crucial for crop protection. Many pesticides, fungicides, and herbicides are derived from cyclic molecules, including cyclopentane and its derivatives. researchgate.net The structural features of this compound make it an interesting starting material for the synthesis of potential agrochemicals.

The functional groups can be transformed into moieties known to impart biological activity. For example, the conversion of the nitrile to a primary or secondary amine can lead to compounds with herbicidal properties, as seen in other amine-containing agrochemicals. rsc.org Similarly, the ester group can be converted into a variety of amides or other ester derivatives, which is a common strategy in the optimization of pesticide efficacy. The rigid cyclopentane core helps to hold these functional groups in a specific spatial orientation, which can be critical for their interaction with biological targets in weeds or pests.

Contributions to Specialty Chemical Synthesis and Materials Science Precursors

Beyond pharmaceuticals and agrochemicals, substituted cyclopentanes serve as monomers for the creation of specialty polymers and materials. The polymerization of cyclic olefins like cyclopentene (B43876) can produce polymers with unique properties. researchgate.net While the title compound itself is not an olefin, it can be converted into a difunctional monomer suitable for step-growth polymerization.

For instance, the complete hydrolysis of both the nitrile and the ester functionalities on this compound would yield 1-(carboxymethyl)cyclopentane-1-carboxylic acid. This dicarboxylic acid monomer could be used in condensation polymerizations with diols or diamines to produce novel polyesters or polyamides, respectively. The gem-disubstituted cyclopentane ring in the polymer backbone would be expected to impart rigidity, reduce chain packing, and potentially increase the glass transition temperature and thermal stability of the resulting material. This is analogous to how other functionalized cyclic monomers, such as cyclopentenone, have been used to create functionalized polyolefins. nih.gov

Derivatization to Access Novel Chemical Scaffolds

The synthetic power of this compound lies in the diverse array of chemical transformations that its two functional groups can undergo. This allows for the generation of a wide range of novel chemical scaffolds. psu.edulibretexts.org

The nitrile group is a versatile functional handle that can be:

Hydrolyzed to a carboxylic acid, yielding a diacid derivative.

Reduced to a primary amine, creating an amino-ester compound.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

The methyl ester group can be similarly transformed through:

Hydrolysis to its corresponding carboxylic acid.

Reduction to a primary alcohol, yielding a cyano-alcohol.

Amidation via reaction with amines to form amides.

Reaction with organometallic reagents to produce tertiary alcohols.

The ability to perform these reactions selectively provides access to a multitude of intermediates. For example, the selective reduction of the ester to an alcohol would produce 2-(1-(cyanomethyl)cyclopentyl)ethanol, a scaffold that can be further elaborated. Conversely, selective hydrolysis of the ester gives 1-(cyanomethyl)cyclopentane-1-carboxylic acid, which possesses three distinct reactive sites. Tandem reactions involving both groups can lead to complex heterocyclic systems, such as the formation of spiro-lactams through nitrile reduction followed by intramolecular cyclization.

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Cyanomethyl Cyclopentanecarboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 1-(cyanomethyl)cyclopentanecarboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Based on its structure, the following ¹H and ¹³C NMR chemical shifts are predicted.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1 | Quaternary Carbon | - | ~50 |

| C2, C5 | Cyclopentane (B165970) CH₂ | ~1.90 | ~35 |

| C3, C4 | Cyclopentane CH₂ | ~1.65 | ~25 |

| C6 (C=O) | Ester Carbonyl | - | ~175 |

| C7 (O-CH₃) | Methoxy (B1213986) Carbon | 3.67 | ~52 |

| C8 (CH₂CN) | Methylene (B1212753) Carbon | 2.80 | ~20 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the molecule's carbon skeleton. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the primary correlations would be observed within the cyclopentane ring. The protons on C2 would show a cross-peak with the protons on C3, which in turn would couple to the protons on C4, and so on. This creates a network of correlations that confirms the cyclic nature of the alkane moiety. The isolated singlets of the methoxy (-OCH₃) and cyanomethyl (-CH₂CN) groups would not show any COSY cross-peaks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.orgcolumbia.edu It is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, proton signals.

Expected HSQC Correlations

| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Assignment |

|---|---|---|

| ~1.65 | ~25 | C3-H, C4-H |

| ~1.90 | ~35 | C2-H, C5-H |

| 2.80 | ~20 | C8-H (CH₂CN) |

Key Expected HMBC Correlations

| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Inferred Connectivity |

|---|---|---|

| 3.67 (OCH₃) | ~175 (C=O) | Confirms the methyl group is part of the methyl ester. |

| 2.80 (CH₂CN) | ~50 (C1) | Connects the cyanomethyl group to the quaternary carbon of the cyclopentane ring. |

| 2.80 (CH₂CN) | ~117 (CN) | Confirms the methylene group is attached to the nitrile carbon. |

| ~1.90 (C2/C5-H) | ~50 (C1) | Connects the cyclopentane ring protons to the central quaternary carbon. |

Solid-State NMR Applications

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can offer unique insights into the compound's conformation, packing, and dynamics in the crystalline or amorphous solid state. For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Determine Conformation: In the solid state, the molecule adopts a fixed conformation. ssNMR can determine the specific puckering of the cyclopentane ring and the orientation of the substituent groups, which may differ from the averaged conformation in solution.

Analyze Dynamics: Techniques like variable temperature ssNMR can probe molecular motions in the solid state, such as the rotation of the methyl group.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically within 5 ppm). This allows for the unambiguous determination of its elemental formula. researchgate.netcsic.es For this compound, the molecular formula is C₉H₁₃NO₂.

Calculated Exact Mass

| Formula | Monoisotopic Mass (Da) |

|---|

An experimental HRMS measurement yielding a value extremely close to 167.09463 would confirm the elemental composition and differentiate the compound from any isomers with different atomic makeups.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion ([M]⁺•) and subjecting it to fragmentation, then analyzing the resulting fragment ions. This provides valuable information about the molecule's structure and connectivity. libretexts.org The fragmentation of this compound is expected to proceed through characteristic pathways for esters and cycloalkanes.

A plausible fragmentation pathway would involve:

Initial ionization to form the molecular ion at m/z = 167.

Cleavage of the ester group, leading to the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion at m/z = 136.

Loss of the cyanomethyl group (•CH₂CN, 40 Da) to form a cation at m/z = 127.

Fragmentation of the cyclopentane ring, a characteristic process for such structures, often involving the loss of ethene (C₂H₄, 28 Da). docbrown.info For example, the ion at m/z 127 could lose ethene to produce a fragment at m/z = 99.

Predicted Key MS/MS Fragments

| m/z | Proposed Structure/Loss |

|---|---|

| 167 | [M]⁺• (Molecular Ion) |

| 136 | [M - •OCH₃]⁺ |

| 127 | [M - •CH₂CN]⁺ |

| 99 | [M - •CH₂CN - C₂H₄]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying the functional groups present. nih.gov

The spectrum of this compound is expected to show characteristic absorption bands corresponding to its nitrile and ester functionalities.

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2260-2240 cm⁻¹. This is a very characteristic peak for nitriles. mdpi.com

Ester Carbonyl (C=O) stretch: A very strong and sharp absorption band is predicted around 1750-1735 cm⁻¹, typical for saturated esters. spectroscopyonline.com

C-O stretches: Esters typically show two C-O stretching vibrations. A strong band for the C-C-O stretch is expected between 1250-1160 cm⁻¹ and another for the O-C-C stretch between 1150-1000 cm⁻¹. spectroscopyonline.com

C-H stretches: Bands corresponding to the sp³ C-H stretching of the cyclopentane ring, methyl, and methylene groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H stretch | Aliphatic (ring, CH₂, CH₃) | 2980 - 2850 | Medium-Strong |

| C≡N stretch | Nitrile | 2260 - 2240 | Medium, Sharp |

| C=O stretch | Ester | 1750 - 1735 | Strong, Sharp |

| CH₂ bend | Aliphatic | ~1465 | Medium |

| C-O stretch | Ester (C-C-O) | 1250 - 1160 | Strong |

Raman spectroscopy would complement the FTIR data. The C≡N stretch is typically strong in Raman spectra. Symmetrical vibrations, such as the breathing mode of the cyclopentane ring, would also be more prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute structure of a molecule, including bond lengths, bond angles, and conformational details. For this compound and its derivatives, single-crystal X-ray diffraction would offer unambiguous insights into its solid-state architecture, which is crucial for understanding its physical properties and chemical reactivity.

To date, a comprehensive search of crystallographic databases reveals a scarcity of publicly available single-crystal X-ray diffraction data for this compound itself. However, the crystallographic analysis of structurally related cyclopentane derivatives provides a framework for understanding the potential solid-state features of this compound. beilstein-journals.orgresearchgate.net Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would be the definitive method for elucidating its molecular geometry and intermolecular interactions.

A hypothetical crystallographic study of this compound would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. This analysis would yield a detailed structural model of the molecule.

Key Structural Insights from X-ray Crystallography:

Conformation of the Cyclopentane Ring: The cyclopentane ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. X-ray crystallography would precisely determine the puckering parameters of the five-membered ring.

Bond Lengths and Angles: The technique would provide highly accurate measurements of all bond lengths (e.g., C-C, C-O, C-N) and angles, offering insights into the bonding environment and potential strain within the molecule.

Stereochemistry: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is key to explaining the macroscopic properties of the solid material. For this compound, potential C-H···N or C-H···O hydrogen bonds could be identified.

The data obtained from such an analysis would be presented in standardized tables, as illustrated below with hypothetical data for a derivative.

Table 1: Hypothetical Crystal Data and Structure Refinement for a Derivative.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₅NO₂ |

| Formula weight | 181.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 105.34(3)°c = 12.567(5) Å, γ = 90° |

| Volume | 1037.8(7) ų |

| Z | 4 |

| Calculated density | 1.160 Mg/m³ |

| Absorption coefficient | 0.081 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 4500 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2100 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a Derivative.

| Atoms | Length (Å) | Atoms | Angle (°) |

|---|---|---|---|

| C1-C2 | 1.54(2) | C2-C1-C5 | 104.5(9) |

| C1-C(CN) | 1.53(2) | C2-C1-C(CO) | 110.2(8) |

| C1-C(CO) | 1.52(2) | N-C(CN)-C1 | 178.5(1) |

| C(CN)-N | 1.14(1) | O1-C(CO)-O2 | 123.4(7) |

| C(CO)-O1 | 1.21(1) | O1-C(CO)-C1 | 125.8(7) |

Computational and Theoretical Studies of Methyl 1 Cyanomethyl Cyclopentanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DEFT), are invaluable for understanding reaction mechanisms and conformational preferences at the atomic level.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, transition states, and products.

For Methyl 1-(cyanomethyl)cyclopentanecarboxylate, DFT could be employed to explore various potential reactions. For instance, the hydrolysis of the ester group is a fundamental reaction that can be modeled. researchgate.net Another area of interest would be reactions involving the cyanomethyl group. Computational studies on the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) have demonstrated that DFT can effectively elucidate the radical mechanisms involved. nih.govrsc.orgnih.govrsc.org In such a study, the t-butoxy radical is often shown to be responsible for the formation of the cyanomethyl radical by abstracting a hydrogen atom from acetonitrile. nih.govrsc.org The electrophilic attack of the cyanomethyl radical can then be modeled to determine reaction pathways and predict the most likely products. nih.govrsc.org

A hypothetical DFT study on the radical-initiated addition of a small molecule to the nitrile group of this compound could yield the following energetic data:

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Initiator | 0.0 |

| TS1 | Transition state for radical formation | +15.2 |

| Intermediate | Cyanomethyl radical intermediate | +5.8 |

| TS2 | Transition state for addition to the nitrile | +12.5 |

| Product | Final addition product | -20.7 |

Note: This data is illustrative and based on typical values for similar radical reactions.

Conformational Analysis and Energy Landscapes

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" and "half-chair" forms. scribd.com For a substituted cyclopentane like this compound, the substituents will preferentially occupy positions that minimize steric hindrance.

Computational methods, such as DFT and ab initio calculations, can be used to perform a detailed conformational analysis. By systematically rotating the bonds and puckering the ring, a potential energy surface can be generated. This energy landscape reveals the relative energies of different conformers and the energy barriers between them. For cyclopentane and its derivatives, the energy differences between various conformers are often small, leading to a fluxional nature at room temperature. researchgate.netdalalinstitute.com

A theoretical conformational analysis of this compound would likely identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

| Conformer | Ring Pucker | Substituent Position (Ester/Cyanomethyl) | Relative Energy (kcal/mol) |

| 1 | Envelope | Equatorial/Axial | 0.00 |

| 2 | Envelope | Axial/Equatorial | 1.25 |

| 3 | Half-Chair | Pseudo-equatorial/Pseudo-axial | 0.85 |

| 4 | Half-Chair | Pseudo-axial/Pseudo-equatorial | 2.10 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations can offer insights into the conformational changes, solvent effects, and interactions of this compound in a condensed phase.

MD simulations of esters in aqueous solutions have been used to study hydrolysis mechanisms and the influence of co-solutes on reaction rates. researchgate.netacs.orgresearchgate.net For this compound, an MD simulation could be set up by placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent). The simulation would then solve Newton's equations of motion for all atoms in the system over a period of nanoseconds or even microseconds. acs.org

Analysis of the simulation trajectory could reveal:

The preferred solvation shell structure around the ester and nitrile functional groups.

The dynamics of the cyclopentane ring puckering.

The rotational freedom of the cyanomethyl and methoxycarbonyl groups.

The potential for intramolecular interactions between the two functional groups.

These simulations are computationally intensive but provide a level of detail about the dynamic nature of the molecule that is inaccessible through static quantum chemical calculations alone.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. DFT calculations are widely used for the prediction of NMR chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. nih.govresearchgate.netruc.dk

For this compound, one could calculate the ¹H and ¹³C NMR chemical shifts for each of the low-energy conformers identified in the conformational analysis. The predicted spectra for each conformer can then be averaged, weighted by their Boltzmann populations, to produce a final predicted spectrum for comparison with experimental results. Discrepancies between the predicted and experimental spectra can often be resolved by considering solvent effects in the calculations. nih.gov

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net The predicted IR spectrum can be invaluable for assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ester, the C≡N stretch of the nitrile, and various C-H bending and stretching modes.

| Parameter | Experimental Value | Calculated Value (B3LYP/6-31G*) |

| ¹³C NMR (C=O) | ~174 ppm | 173.5 ppm |

| ¹³C NMR (C≡N) | ~118 ppm | 117.8 ppm |

| ¹H NMR (OCH₃) | ~3.7 ppm | 3.68 ppm |

| IR Freq. (C=O) | ~1735 cm⁻¹ | 1760 cm⁻¹ (unscaled) |

| IR Freq. (C≡N) | ~2250 cm⁻¹ | 2285 cm⁻¹ (unscaled) |

Note: Experimental values are typical for similar functional groups. Calculated values are illustrative of what a DFT calculation might predict.

Analytical Method Development for Research Scale Characterization of Methyl 1 Cyanomethyl Cyclopentanecarboxylate

Advanced Titrimetric Methods for Quantitative Analysis

While chromatographic methods provide detailed information on purity and the impurity profile, titrimetric methods offer a highly accurate and precise way to determine the absolute content of the active substance. For Methyl 1-(cyanomethyl)cyclopentanecarboxylate, quantitative analysis can be achieved by targeting its two reactive functional groups: the ester and the nitrile.

The hydrolysis of nitriles and esters under alkaline conditions provides a basis for quantitative analysis. chemguide.co.uk A common approach is saponification, where the compound is heated with a known excess of a strong base, such as sodium hydroxide (B78521). The base hydrolyzes the ester to a carboxylate salt and an alcohol, and the nitrile to a carboxylate salt and ammonia. chemguide.co.ukyoutube.com

The amount of sodium hydroxide consumed in the reaction is determined by back-titrating the remaining, unreacted base with a standardized solution of hydrochloric acid. This allows for the calculation of the equivalent weight of the compound and, consequently, its purity. This method provides a quantitative measure of the total amount of hydrolyzable functional groups.

| Parameter | Value | Description |

|---|---|---|

| Sample Weight | 500.0 mg | Accurately weighed sample of this compound. |

| NaOH Solution (Standardized) | 1.000 M | Standardized sodium hydroxide solution used for hydrolysis. |

| Volume of NaOH Added | 25.00 mL | A known excess volume of NaOH is added to the sample. |

| Hydrolysis Conditions | Heat under reflux for 2 hours | Ensures complete hydrolysis of both ester and nitrile groups. chemguide.co.uk |

| HCl Solution (Standardized) | 0.5000 M | Standardized hydrochloric acid for back-titration. |

| Volume of HCl for Blank | 50.02 mL | Titration of 25.00 mL NaOH without sample. |

| Volume of HCl for Sample | 44.10 mL | Titration of excess NaOH after reaction with the sample. |

| Calculated Purity | 99.6% | Purity calculated based on the moles of NaOH consumed by the sample. |

Intellectual Property and Patent Landscape Regarding Synthetic Processes of Methyl 1 Cyanomethyl Cyclopentanecarboxylate

Analysis of Key Patents for Synthetic Routes and Intermediates

A pivotal patent in the landscape of Methyl 1-(cyanomethyl)cyclopentanecarboxylate synthesis is CN102321118A , which details a specific and efficient preparation method. This patent addresses the technical challenges associated with producing this intermediate with high purity.

The synthetic route disclosed in this patent begins with the reaction of cyclopentanone and ethyl cyanoacetate . This initial step is a base-catalyzed condensation reaction, a common strategy for forming carbon-carbon bonds. The resulting intermediate from this condensation is ethyl 2-cyano-1-cyclopentylideneacetate .

Following the formation of this intermediate, the process involves a Michael addition reaction. Specifically, a cyanide group is introduced through the addition of hydrogen cyanide to the double bond of ethyl 2-cyano-1-cyclopentylideneacetate. This step is crucial for creating the cyanomethyl group and results in the formation of diethyl 2-cyano-2-(cyanomethyl)cyclopentane-1-carboxylate .

The subsequent steps described in the patent involve hydrolysis and esterification to yield the final product. The dinitrile intermediate undergoes hydrolysis to form the corresponding carboxylic acid, followed by esterification with methanol (B129727) to produce This compound .

Another significant patent, CN101343272B , also contributes to the understanding of the synthetic landscape. While not solely focused on the title compound, it describes related processes and intermediates that are relevant to its synthesis, highlighting the broader patent protection around cyclopentane (B165970) derivatives.

The key intermediates in the process outlined in CN102321118A are summarized in the table below:

| Intermediate | Chemical Name | Role in Synthesis |

| Intermediate 1 | Cyclopentanone | Starting material |

| Intermediate 2 | Ethyl cyanoacetate | Reactant for initial condensation |

| Intermediate 3 | Ethyl 2-cyano-1-cyclopentylideneacetate | Product of the initial condensation |

| Intermediate 4 | Diethyl 2-cyano-2-(cyanomethyl)cyclopentane-1-carboxylate | Product of the Michael addition |

Evolution of Patented Synthetic Methodologies

The patented methodologies for the synthesis of this compound have evolved to address the need for more efficient, scalable, and high-purity manufacturing processes. The method described in CN102321118A represents a refined approach compared to more classical, general methods for synthesizing similar cyclopentane derivatives.

Earlier synthetic strategies for related compounds might have involved less direct routes or utilized reagents that are more difficult to handle on an industrial scale. The process outlined in this key patent is notable for its directness and the use of readily available starting materials. The selection of specific catalysts and reaction conditions is likely optimized to maximize yield and minimize the formation of impurities, which is a critical consideration in pharmaceutical intermediate manufacturing.

The patent's focus on a specific, multi-step but streamlined process suggests a strategic move to secure intellectual property around a commercially viable method. This evolution from general organic synthesis principles to a patented, optimized industrial process is a common trend in the pharmaceutical and chemical industries. The patent for this specific synthetic route provides a clear competitive advantage by protecting a method that is likely superior in terms of efficiency, cost-effectiveness, or product quality compared to non-patented alternatives.

Future Research Directions for Methyl 1 Cyanomethyl Cyclopentanecarboxylate

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of new synthetic routes to Methyl 1-(cyanomethyl)cyclopentanecarboxylate is a primary area for future research, with an emphasis on efficiency, stereocontrol, and sustainability. While classical methods may exist, modern organic synthesis demands more sophisticated approaches.

Future work should focus on:

Catalytic Asymmetric Synthesis : Developing enantioselective methods to access chiral versions of the molecule. This could involve chiral catalysts in cycloaddition reactions or stereoselective functionalization of a prochiral cyclopentane (B165970) precursor.

C-H Functionalization : Exploring the direct introduction of the cyanomethyl or carboxylate groups onto a cyclopentane ring through transition-metal-catalyzed C-H activation, which would be a highly atom-economical approach. nih.gov

Flow Chemistry : Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and reaction control compared to batch synthesis.

Biocatalysis : Investigating the use of enzymes for key transformation steps, potentially offering high selectivity and mild reaction conditions, aligning with the principles of green chemistry. chemistryworld.com

These novel pathways could offer significant advantages over traditional multistep syntheses that may involve harsh reagents or generate substantial waste.

| Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Asymmetric Catalysis | Access to enantiopure material; high value for pharmaceutical applications. | Development of highly selective and robust catalysts. |

| C-H Functionalization | High atom economy; reduced number of synthetic steps. nih.gov | Achieving high regioselectivity and overcoming the inertness of C-H bonds. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Process optimization and equipment design for specific transformations. |

| Sustainable Methods | Reduced environmental impact; use of renewable resources and safer solvents. chemistryworld.com | Identifying suitable green reagents and catalysts with high efficiency. |

Discovery of New Chemical Transformations and Reactivity Patterns

The dual functionality of this compound provides a rich landscape for exploring novel chemical reactions. The nitrile and ester groups can be transformed independently or in concert to yield a diverse array of derivatives.

Future research should investigate:

Selective Reductions : Developing protocols for the selective reduction of either the nitrile to a primary amine or the ester to an alcohol. The use of chemoselective reagents like diisobutylaluminium hydride (DIBAL-H) could be explored for the partial reduction of the nitrile to an aldehyde. ncert.nic.inchemistrysteps.com

Hydrolysis and Derivatization : Studying the differential hydrolysis of the ester and nitrile groups to form the corresponding carboxylic acids or amides, respectively. libretexts.org This would create di-acid or amino-acid scaffolds.

Reactions with Organometallics : Investigating the addition of Grignard or organolithium reagents to the nitrile to form ketones after hydrolysis, providing a route to more complex carbon skeletons. chemistrysteps.comlibretexts.org

Cyclization Reactions : Exploring intramolecular reactions between derivatives of the two functional groups to form bicyclic lactams or other heterocyclic systems, which are prevalent in bioactive molecules.

Understanding the interplay and selective manipulation of these functional groups is key to unlocking the molecule's synthetic utility.

| Functional Group | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| Nitrile | Reduction (e.g., LiAlH4) | Primary Amine | Access to amino-functionalized cyclopentanes. libretexts.org |

| Nitrile | Hydrolysis (acid/base) | Carboxylic Acid/Amide | Formation of dicarboxylic acid or amido-ester derivatives. chemistrysteps.com |

| Ester | Reduction (e.g., LiAlH4) | Primary Alcohol | Creates a hydroxyl-functionalized scaffold. |

| Ester | Aminolysis | Amide | Introduction of diverse amide functionalities. |

| Both | Intramolecular Cyclization | Bicyclic Lactams | Synthesis of rigid, complex heterocyclic structures. |

Expansion of Applications in Complex Molecule Synthesis

Functionalized cyclopentane rings are core structures in a vast number of natural products and pharmaceuticals. researchgate.netresearchgate.net this compound represents a versatile building block for the synthesis of such complex molecules.

Future applications could include:

Pharmaceutical Scaffolds : Using the compound as a starting point for the synthesis of novel drug candidates. The cyclopentane core provides a rigid three-dimensional structure that is desirable in medicinal chemistry for improving binding affinity and metabolic stability. nih.gov The functional groups allow for the attachment of various pharmacophores.

Natural Product Synthesis : Employing the molecule as a key intermediate in the total synthesis of cyclopentanoid natural products, such as prostaglandins or certain alkaloids.

Polymer Chemistry : Incorporating the dicarboxylic acid or amino-alcohol derivatives (obtained from hydrolysis and reduction) as monomers for the synthesis of novel polyesters or polyamides with unique properties conferred by the cyclic backbone.

The ability to orthogonally functionalize the nitrile and ester groups makes this compound a powerful platform for building molecular complexity in a controlled manner. nih.gov

| Target Area | Derived Scaffold | Potential Application |

|---|---|---|

| Medicinal Chemistry | Cyclopentane β-amino acids mdpi.com | Peptidomimetics, enzyme inhibitors. |

| Natural Products | Functionalized Cyclopentanols | Intermediates for prostaglandins, iridoids. |

| Materials Science | Cyclopentane Dicarboxylic Acid | Monomers for specialty polyesters. |

Advanced Integrated Spectroscopic and Computational Approaches

To fully understand the structure, reactivity, and properties of this compound and its derivatives, a combination of advanced analytical and theoretical methods is essential. An integrated approach can provide insights that are not achievable with any single technique. researchgate.net

Future research in this area should involve:

Conformational Analysis : Combining advanced NMR techniques (like NOESY) with Density Functional Theory (DFT) calculations to determine the preferred three-dimensional conformations of the molecule in solution. researchgate.net This is crucial for understanding its reactivity and interactions with biological targets.

Reaction Mechanism Elucidation : Using in-situ spectroscopic monitoring (e.g., IR or Raman spectroscopy) coupled with computational modeling to study the transition states and intermediates of its chemical transformations. This can guide the optimization of reaction conditions.

Predictive Spectroscopy : Employing computational chemistry to predict spectroscopic data (¹H and ¹³C NMR, IR frequencies) for potential products and intermediates. mdpi.com This synergy between prediction and experimental data can greatly accelerate the identification and characterization of new compounds. mdpi.comnih.gov

This integrated strategy will provide a deeper, more fundamental understanding of the molecule's chemical behavior, facilitating the rational design of new synthetic routes and applications. acs.org

| Technique | Information Provided | Research Goal |

|---|---|---|

| NMR Spectroscopy + DFT | 3D structure, conformational equilibria, stereochemistry. researchgate.net | Understanding steric and electronic effects on reactivity. |

| In-situ IR/Raman + Computational Modeling | Reaction kinetics, intermediate identification, transition state energies. | Elucidating reaction mechanisms and optimizing conditions. |

| Mass Spectrometry + Quantum Chemistry | Fragmentation patterns, molecular formula confirmation. mdpi.com | Structural verification of novel derivatives. |

Q & A

Q. What strategies improve enantioselectivity in asymmetric syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.